molecular formula C34H51N3O8 B12747935 2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- CAS No. 178048-31-2

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-

Cat. No.: B12747935
CAS No.: 178048-31-2
M. Wt: 629.8 g/mol
InChI Key: MHLWASZWQMYTGJ-VEAWFHDZSA-N
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Description

2-Oxa-5,8,14-triazapentadecan-15-oic acid, 10-((3,4-dimethoxyphenyl)methyl)-12-hydroxy-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often simple organic molecules that undergo a series of transformations, including alkylation, esterification, and hydroxylation. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as pressure, temperature, and reactant concentrations, is crucial to maximize efficiency and minimize waste. Advanced techniques like chromatography and crystallization may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone groups may produce secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biomolecules, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The presence of hydroxyl and ester groups may influence its pharmacokinetic properties, such as absorption and metabolism.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Oxa-5,8,14-triazapentadecan-15-oic acid derivatives: Compounds with similar core structures but different substituents.

    Hydroxy- and keto- derivatives: Compounds with similar functional groups but different carbon skeletons.

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry. The specific arrangement of atoms and the presence of multiple chiral centers contribute to its distinct chemical and biological properties.

Properties

CAS No.

178048-31-2

Molecular Formula

C34H51N3O8

Molecular Weight

629.8 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-5-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-6-[[(2S)-1-(2-methoxyethylamino)-3-methyl-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C34H51N3O8/c1-22(2)30(32(40)35-16-17-42-6)37-31(39)25(18-24-14-15-28(43-7)29(20-24)44-8)21-27(38)26(19-23-12-10-9-11-13-23)36-33(41)45-34(3,4)5/h9-15,20,22,25-27,30,38H,16-19,21H2,1-8H3,(H,35,40)(H,36,41)(H,37,39)/t25-,26+,27+,30+/m1/s1

InChI Key

MHLWASZWQMYTGJ-VEAWFHDZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCCOC)NC(=O)[C@H](CC1=CC(=C(C=C1)OC)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)C(C(=O)NCCOC)NC(=O)C(CC1=CC(=C(C=C1)OC)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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